



Application Notes and Protocols for Preclinical Research of ASP8302

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For Researchers, Scientists, and Drug Development Professionals

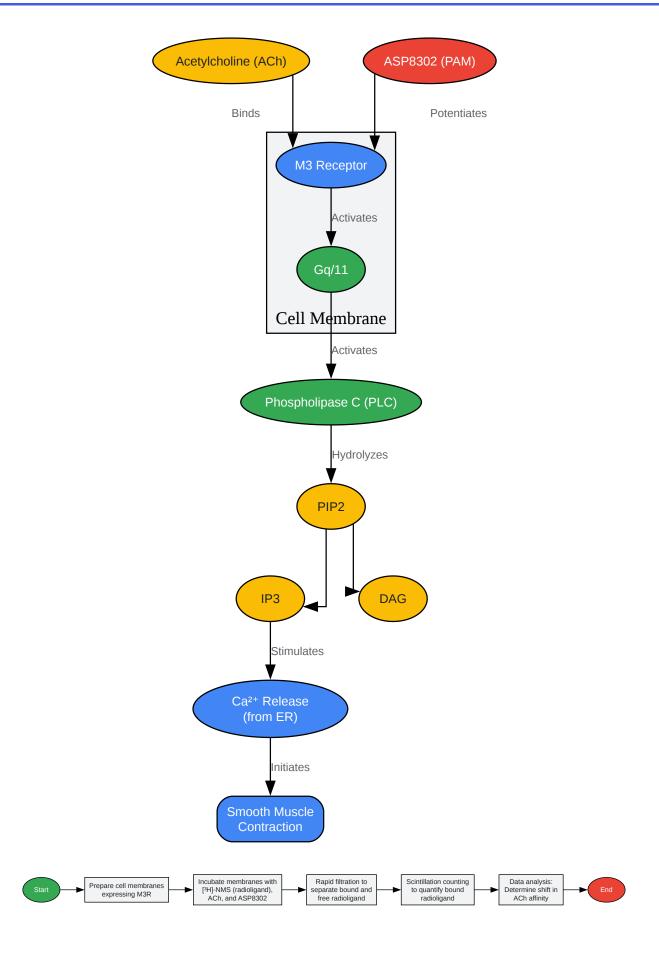
Introduction

ASP8302 is a novel, orally bioavailable, small molecule positive allosteric modulator (PAM) of the muscarinic M3 acetylcholine receptor (M3R). As a PAM, ASP8302 does not directly activate the M3R but potentiates the receptor's response to the endogenous agonist, acetylcholine (ACh). This mechanism offers the potential for a more physiological and spatially restricted modulation of M3R activity compared to direct agonists, which may lead to an improved safety and tolerability profile. The primary therapeutic indication investigated for ASP8302 is underactive bladder (UAB), a condition characterized by impaired detrusor muscle contractility, leading to incomplete bladder emptying.[1][2][3] Preclinical evaluation of ASP8302 involves a series of in vitro and in vivo studies to characterize its pharmacological activity, pharmacokinetic profile, and safety. These application notes provide detailed protocols for the preclinical investigation of ASP8302's dosage and administration.

Mechanism of Action: M3 Receptor Positive Allosteric Modulation

ASP8302 enhances the affinity and/or efficacy of acetylcholine at the M3 receptor. This potentiation of the endogenous ligand's effect is expected to augment M3R-mediated signaling pathways, such as the Gq/11-PLC-IP3-Ca2+ cascade, leading to increased smooth muscle contraction, including the detrusor muscle of the bladder.









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References

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- 2. Potentiation of Muscarinic M3 Receptor Activation through a New Allosteric Site with a Novel Positive Allosteric Modulator ASP8302 - PubMed [pubmed.ncbi.nlm.nih.gov]
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